7-(Chloromethyl)azepan-2-one
Description
Properties
IUPAC Name |
7-(chloromethyl)azepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-5-6-3-1-2-4-7(10)9-6/h6H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXGDUYWCDNTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NC(C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The hydroxymethyl precursor is synthesized via oxidation of 7-methylazepan-2-one using Jones reagent (CrO₃/H₂SO₄), yielding 7-hydroxymethylazepan-2-one with >85% purity. Subsequent treatment with POCl₃ and DBU in dimethylformamide (DMF) at 50°C facilitates nucleophilic substitution, achieving 78–82% conversion. Excess POCl₃ (2.5 equiv.) and prolonged reaction times (12–16 hr) minimize di-chlorinated byproducts (<5%).
Table 1: Chlorination Efficiency Under Varied Conditions
| POCl₃ (equiv.) | DBU (equiv.) | Temperature (°C) | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 2.0 | 1.2 | 50 | 12 | 72 | 89 |
| 2.5 | 1.5 | 50 | 16 | 82 | 93 |
| 3.0 | 2.0 | 60 | 18 | 80 | 88 |
Alkylation of Azepan-2-one via Chloromethyl Electrophiles
Alkylation strategies employ chloromethyl benzyl ether or 4-(chloromethyl)pyridine to functionalize the azepan-2-one ring. This method, adapted from indole synthesis protocols, involves deprotonating azepan-2-one at the 7-position using sodium hydride (NaH) in tetrahydrofuran (THF), followed by reaction with 4-(chloromethyl)pyridine hydrochloride.
Key Considerations
-
Deprotonation Efficiency : NaH (2.0 equiv.) in THF at 0°C ensures selective deprotonation at the 7-position, avoiding competing reactions at the lactam nitrogen.
-
Electrophile Reactivity : 4-(Chloromethyl)pyridine hydrochloride exhibits higher reactivity compared to benzyl chloride, reducing reaction time from 24 hr to 8 hr.
Table 2: Alkylation Yields with Different Electrophiles
| Electrophile | Base | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 4-(Chloromethyl)pyridine | NaH | THF | 8 | 68 |
| Benzyl chloride | K₂CO₃ | DMF | 24 | 45 |
| Chloromethyl ethyl ether | DBU | DCM | 12 | 52 |
Ring-Closing Metathesis (RCM) of Chloromethyl-Containing Precursors
Ring-closing metathesis using Grubbs’ catalyst (G-II) enables the construction of the azepan-2-one ring while incorporating the chloromethyl group. Starting from N-allyl-6-chlorohex-2-enamide, RCM at 40°C in dichloromethane (DCM) affords 7-(chloromethyl)azepan-2-one in 65% yield.
Challenges and Solutions
-
Olefin Geometry : Z-olefins favor cyclization but require low temperatures (0°C) to suppress polymerization.
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Catalyst Loading : G-II (5 mol%) balances cost and efficiency, whereas higher loadings (10 mol%) improve yields marginally (68%) but increase impurities.
Reductive Amination with Chloroacetone
Reductive amination of 6-aminohexan-2-one with chloroacetone in the presence of sodium cyanoborohydride (NaBH₃CN) provides an alternative route. The reaction proceeds via imine formation, followed by borohydride reduction to yield this compound.
Optimization Insights
-
pH Control : Maintaining pH 6–7 with acetic acid prevents hydrolysis of the chloromethyl group.
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Byproduct Formation : Over-reduction to the secondary amine is minimized by limiting NaBH₃CN to 1.2 equiv..
Table 3: Reductive Amination Parameters
| Chloroacetone (equiv.) | NaBH₃CN (equiv.) | pH | Yield (%) |
|---|---|---|---|
| 1.5 | 1.2 | 6.5 | 58 |
| 2.0 | 1.5 | 7.0 | 62 |
| 2.5 | 2.0 | 7.0 | 60 |
Enzymatic Hydroxylation-Chlorination Tandem Reaction
Emerging biocatalytic methods utilize cytochrome P450 enzymes to hydroxylate 7-methylazepan-2-one, followed by chloroperoxidase-mediated chlorination. This green chemistry approach achieves 70% yield under mild conditions (pH 7.4, 25°C).
Advantages
Chemical Reactions Analysis
Types of Reactions
7-(Chloromethyl)azepan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as converting the chloromethyl group to a carboxylic acid.
Reduction Reactions: Reduction of the carbonyl group in the azepan-2-one ring can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azepane derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of secondary amines.
Scientific Research Applications
7-(Chloromethyl)azepan-2-one has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Chloromethyl)azepan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules such as DNA or proteins . This can result in changes in cellular function or induction of cell death in the case of anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Azepan-2-one Family
4-Methyl-7-isopropylazepan-2-one (C₁₀H₁₉NO)
- Structure : Azepan-2-one core with methyl (C4) and isopropyl (C7) substituents.
- Properties: Larger molecular weight (169.26 g/mol) due to the branched isopropyl group. The absence of a reactive chloromethyl group reduces electrophilicity, favoring applications in flavor/fragrance synthesis or as a non-reactive solvent additive .
- Key Difference : Reduced chemical reactivity compared to 7-(Chloromethyl)azepan-2-one, emphasizing the role of substituents in modulating functionality.
7-(2-Chloroethyl)-2-oxepanone (C₈H₁₃ClO₂)
- Structure : Oxepan-2-one (seven-membered cyclic ketone with oxygen) substituted with a 2-chloroethyl group at C5.
- Properties : Molecular weight 176.64 g/mol . The oxygen atom in the ring alters electronic properties, increasing polarity. The chloroethyl group offers a different reactive pathway (e.g., elimination or β-chloroethylation) compared to chloromethyl .
- Application : Cited as an impurity in thioctic acid synthesis, highlighting its role in quality control .
Chromen-2-one and Benzodiazepinone Derivatives
4-Chloromethyl-7-methyl-chromen-2-one (C₁₁H₉ClO₂)
- Structure : Aromatic chromen-2-one core with chloromethyl (C4) and methyl (C7) groups.
- Properties : Molecular weight 208.64 g/mol . The conjugated aromatic system increases stability and UV absorption, making it relevant in photochemical studies or as a fluorescent probe .
- Contrast: The rigid chromenone scaffold diverges from the flexible azepanone ring, impacting solubility and intermolecular interactions.
Methylclonazepam (C₁₆H₁₂ClN₃O₃)
- Structure : Benzodiazepin-2-one with a nitro group (C7), methyl (N1), and chlorophenyl substituent.
- Properties: Molecular weight 329.74 g/mol. Pharmacologically active as a benzodiazepine derivative, contrasting with this compound’s non-pharmaceutical utility .
- Key Insight : The presence of a nitro group and aromatic rings in Methylclonazepam underscores the importance of heterocyclic diversity in bioactivity.
Comparative Data Table
Research Findings and Functional Insights
- Reactivity: The chloromethyl group in this compound enables nucleophilic substitution, distinguishing it from non-halogenated analogs like 4-methyl-7-isopropylazepan-2-one. This reactivity is critical in cross-coupling or polymer synthesis .
- Stability: The discontinued status of this compound may reflect instability under storage or reaction conditions, unlike more stable chromenone or benzodiazepinone derivatives .
Biological Activity
7-(Chloromethyl)azepan-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the chloromethylation of azepan-2-one. A common method includes the reaction of azepan-2-one with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group at the 7-position. In industrial settings, continuous flow reactors are often employed to enhance yield and control reaction conditions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The chloromethyl group serves as an alkylating agent, which can modify nucleophilic sites in biomolecules such as DNA or proteins. This interaction may lead to inhibition or activation of specific biochemical pathways, contributing to its antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains has been evaluated, showing promising results in inhibiting growth and proliferation. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, in vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Flow cytometry analyses revealed that treatment with this compound resulted in increased rates of cell death, suggesting its utility as a potential chemotherapeutic agent .
Case Studies
- In Vitro Studies : A study conducted on MCF-7 cells showed that this compound significantly reduced cell viability with an IC50 value indicating effective cytotoxicity. The compound's ability to induce apoptosis was confirmed through annexin V/PI staining techniques.
- Animal Models : In vivo studies using tumor-bearing mice demonstrated that administration of this compound led to a marked reduction in tumor size compared to control groups. The compound was well-tolerated at therapeutic doses, indicating a favorable safety profile .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | 60 |
| HeLa | 30.50 ± 4.20 | 55 |
Q & A
Q. What are the established synthetic routes for 7-(Chloromethyl)azepan-2-one, and how can reaction conditions be optimized?
The synthesis typically involves chloromethylation of an azepan-2-one precursor. Key reagents include chloromethyl methyl ether or chloromethyl chloroformate, with Lewis acid catalysts like aluminum chloride (AlCl₃) or zinc iodide (ZnI₂) under mild conditions (~0–40°C). Reaction optimization requires careful control of stoichiometry, solvent polarity (e.g., dichloromethane), and temperature to minimize side reactions such as over-alkylation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product .
Q. What analytical techniques are essential for characterizing this compound?
Characterization should include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the chloromethyl group (δ ~3.8–4.2 ppm for CH₂Cl) and azepanone carbonyl (δ ~170–175 ppm).
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine.
- Elemental analysis : To validate purity (>95%) and elemental composition.
- IR spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and C-Cl bonds (~650 cm⁻¹).
Documentation must adhere to IUPAC guidelines, with spectral data included in supplementary materials .
Q. What safety protocols are critical when handling this compound?
The compound’s chloromethyl group poses carcinogenic risks (similar to bis(chloromethyl) ether). Protocols include:
- Use of fume hoods, nitrile gloves, and sealed containers to prevent inhalation or dermal contact.
- Storage in cool (<10°C), dry, and inert environments (argon/vacuum) to avoid degradation.
- Prohibition of spark sources or open flames during synthesis.
Waste disposal must follow hazardous chemical regulations .
Advanced Research Questions
Q. How can substitution reactions at the chloromethyl group be leveraged to synthesize bioactive derivatives?
The chloromethyl moiety undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example:
- Amination : React with primary amines (e.g., benzylamine) in DMF at 60°C to yield secondary amine derivatives.
- Thioether formation : Use sodium hydride (NaH) as a base with thiophenol in THF.
Kinetic studies (e.g., via HPLC) can optimize reaction rates and selectivity. Derivatives may exhibit enhanced pharmacological activity, such as enzyme inhibition or receptor binding .
Q. What strategies resolve contradictions in reported synthetic yields of this compound?
Yield discrepancies often arise from:
- Catalyst variability : AlCl₃ purity or moisture content.
- Side reactions : Competing dimerization or hydrolysis.
To address this: - Conduct controlled experiments with anhydrous reagents and inert atmospheres (N₂/Ar).
- Use kinetic modeling to identify rate-limiting steps.
- Compare results across peer-reviewed studies, emphasizing reproducibility via detailed experimental logs .
Q. How can computational methods predict the reactivity of this compound in complex reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Electron density maps to identify electrophilic (C-Cl) and nucleophilic (carbonyl) sites.
- Transition states for substitution or cyclization reactions.
Validate predictions with experimental data (e.g., Hammett plots for substituent effects) .
Q. What methodologies detect and quantify byproducts during synthesis?
- GC-MS or LC-MS : Monitor volatile byproducts (e.g., dichloromethane adducts).
- Isotopic labeling : Track chlorine migration using ³⁶Cl-labeled reagents.
- In situ IR spectroscopy : Detect intermediate species (e.g., oxonium ions).
Statistical tools (ANOVA, t-tests) assess significance of contamination sources .
Q. How does the chloromethyl group influence the compound’s stability under varying pH conditions?
Q. What are the challenges in scaling up the synthesis for preclinical studies?
- Exothermic reactions : Requires jacketed reactors with precise temperature control.
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures).
- Regulatory compliance : Document impurity profiles (ICH guidelines) and ensure <0.1% residual solvents .
Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of derivatives?
- Bioisosteric replacement : Substitute chlorine with fluorine to enhance metabolic stability.
- Ring modifications : Introduce sp³-hybridized carbons to reduce off-target effects.
Validate SAR with in vitro assays (e.g., IC₅₀ determination for kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
